

# Application Notes and Protocols: Echinacea Extracts as an Adjuvant in Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been used in traditional medicine for its purported immune-stimulating properties.[1] Modern research has identified several bioactive compounds within Echinacea extracts, including alkamides, caffeic acid derivatives (such as chicoric acid), and polysaccharides, which are believed to be responsible for its immunomodulatory effects.[2] These effects include the activation of macrophages, enhancement of natural killer (NK) cell activity, and modulation of cytokine production.[2][3] This has led to growing interest in the potential use of Echinacea extracts as adjuvants in vaccine formulations to enhance the magnitude and quality of the immune response to antigens.[4]

These application notes provide a summary of the current research on the use of Echinacea extracts as vaccine adjuvants, detailed protocols for key experiments, and visualizations of the proposed mechanisms of action.

# Data Presentation: Efficacy of Echinacea Extracts as a Vaccine Adjuvant

The following tables summarize the quantitative data from preclinical studies evaluating the adjuvant effects of Echinacea extracts on vaccine-induced immune responses.



Table 1: Effect of Echinacea purpurea Adjuvant on Antibody Titers Against Avian Influenza Vaccine in Chickens

| Treatment Group            | Day 14 (Antibody<br>Titer ± SD) | Day 28 (Antibody<br>Titer ± SD) | Day 42 (Antibody<br>Titer ± SD) |
|----------------------------|---------------------------------|---------------------------------|---------------------------------|
| Control (Vaccine only)     | 0.85 ± 0.12                     | 1.25 ± 0.18                     | 1.15 ± 0.15                     |
| Vaccine + 0.1% E. purpurea | 1.10 ± 0.15                     | 1.55 ± 0.20                     | 1.30 ± 0.17                     |
| Vaccine + 0.5% E. purpurea | 1.20 ± 0.17                     | 1.70 ± 0.22                     | 1.45 ± 0.19*                    |

<sup>\*</sup>p < 0.05 compared to the control group. Antibody titers were measured by ELISA.

Table 2: Adjuvant Effect of Echinacea angustifolia Extract on Antibody Response to Peste des Petits Ruminants (PPR) Vaccine in Sheep

| Treatment<br>Group                                  | Day 14 (ELISA<br>Titer ± SD) | Day 28 (ELISA<br>Titer ± SD) | Day 14 (SNT<br>Titer) | Day 28 (SNT<br>Titer) |
|-----------------------------------------------------|------------------------------|------------------------------|-----------------------|-----------------------|
| Control (PPR<br>Vaccine only)                       | 0.55 ± 0.08                  | 1.29 ± 0.09                  | 4                     | 64                    |
| PPR Vaccine + 20% Ethanolic E. angustifolia Extract | 0.85 ± 0.10                  | 1.88 ± 0.05                  | 16                    | 32                    |
| PPR Vaccine + 60% Ethanolic E. angustifolia Extract | 0.95 ± 0.12                  | 1.95 ± 0.05                  | 16                    | 128                   |

<sup>\*</sup>p < 0.05 compared to the control group. SNT = Serum Neutralization Test.[5]

Table 3: Influence of Echinacea purpurea Extract on Cytokine Production in Murine Splenocytes



| Treatment                          | IFN-y (pg/mL ± SD) | IL-4 (pg/mL ± SD) | IL-10 (pg/mL ± SD) |
|------------------------------------|--------------------|-------------------|--------------------|
| Control                            | 150 ± 25           | 80 ± 15           | 120 ± 20           |
| E. purpurea Extract<br>(50 μg/mL)  | 250 ± 30           | 100 ± 18          | 180 ± 25           |
| E. purpurea Extract<br>(100 μg/mL) | 320 ± 35           | 115 ± 20          | 210 ± 30           |

<sup>\*</sup>p < 0.05 compared to the control group. Splenocytes were stimulated with Concanavalin A.

### **Signaling Pathways and Mechanisms of Action**

Echinacea extracts exert their adjuvant effects through the activation of innate immune cells, primarily macrophages and dendritic cells (DCs). The bioactive components of Echinacea, such as polysaccharides and alkamides, are recognized by pattern recognition receptors (PRRs) on these cells, with Toll-like receptor 4 (TLR4) being a key receptor.[6][7]

Activation of TLR4 initiates a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88 and TRIF. This leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[6][8] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-12) and chemokines.[9][10] This inflammatory milieu at the site of vaccination is crucial for the recruitment and activation of other immune cells, including T cells and B cells, leading to a more robust and effective adaptive immune response.





Click to download full resolution via product page

Caption: Echinacea components activate TLR4 signaling, leading to cytokine production.





# **Experimental Workflow for Evaluating Echinacea Adjuvants**

A typical workflow for assessing the adjuvant potential of an Echinacea extract involves several key stages, from initial preparation and characterization to in vivo evaluation of the immune response.





Click to download full resolution via product page

Caption: Standard workflow for testing Echinacea as a vaccine adjuvant.



# Experimental Protocols Protocol 1: Preparation and Standardization of Echinacea purpurea Ethanolic Extract

#### Materials:

- Dried, powdered aerial parts of Echinacea purpurea
- 70% Ethanol (v/v)
- Rotary evaporator
- Freeze-dryer (Lyophilizer)
- High-Performance Liquid Chromatography (HPLC) system
- Analytical standards for chicoric acid and alkamides

- Macerate 100 g of powdered E. purpurea aerial parts in 1 L of 70% ethanol at room temperature for 72 hours with occasional agitation.[11]
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and re-extract the residue twice more with 500 mL of 70% ethanol each time.
- Pool the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.
- Freeze the concentrated aqueous extract and lyophilize to obtain a dry powder.
- Standardization:
  - Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol.



- Prepare a series of standard solutions of chicoric acid and a representative alkamide (e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide).
- Analyze the extract and standard solutions by HPLC using a C18 column.
- A typical mobile phase for chicoric acid analysis is a gradient of acetonitrile and 0.1% phosphoric acid in water.
- Quantify the content of chicoric acid and the specific alkamide in the extract by comparing the peak areas with the standard curves. Adjust the final extract concentration for experiments based on the content of these marker compounds.[12]

### Protocol 2: Formulation of an Echinacea-Adjuvanted Model Vaccine

#### Materials:

- Antigen solution (e.g., Ovalbumin, 1 mg/mL in PBS)
- Standardized Echinacea extract (from Protocol 1), dissolved in PBS (e.g., 10 mg/mL)
- Phosphate-buffered saline (PBS), pH 7.4
- Sterile, depyrogenated vials
- Vortex mixer

- Determine the desired final concentration of the antigen and adjuvant in the vaccine formulation. For example, a final concentration of 100 μg/mL antigen and 500 μg/mL Echinacea extract.
- In a sterile vial, combine the required volumes of the antigen stock solution and the Echinacea extract stock solution.
- Add sterile PBS to achieve the final desired volume.



- Gently vortex the mixture for 1 minute to ensure homogeneity.
- Store the formulated vaccine at 4°C and use within 24 hours. For longer storage, stability studies are required.

# Protocol 3: In Vivo Immunization and Sample Collection (Murine Model)

#### Materials:

- 6-8 week old BALB/c mice
- Echinacea-adjuvanted vaccine (from Protocol 2)
- Control vaccine (antigen in PBS without adjuvant)
- Syringes and needles (27-gauge)
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (e.g., heparinized or serum separator tubes)
- · Surgical tools for spleen removal

- Divide the mice into experimental groups (e.g., Control Vaccine, Adjuvanted Vaccine). A minimum of 5 mice per group is recommended.
- On day 0, immunize each mouse subcutaneously at the base of the tail with 100  $\mu$ L of the respective vaccine formulation.
- On day 14, administer a booster immunization using the same procedure.
- On day 28, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.



- For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Collect the serum and store at -20°C.
- Following blood collection, euthanize the mice and aseptically harvest the spleens for T-cell proliferation and NK cell activity assays.

# Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

#### Materials:

- 96-well ELISA plates
- Antigen (used for vaccination)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Washing buffer (PBS with 0.05% Tween-20, PBST)
- Blocking buffer (e.g., 5% non-fat dry milk in PBST)
- Mouse serum samples (from Protocol 3)
- HRP-conjugated anti-mouse IgG secondary antibody
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

- Coat the ELISA plate wells with the antigen (e.g., 1-5  $\mu$ g/mL in coating buffer) and incubate overnight at 4°C.
- Wash the plate three times with washing buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.



- · Wash the plate three times.
- Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100). Add 100 μL of each dilution to the wells and incubate for 2 hours at room temperature.
- · Wash the plate five times.
- Add the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
- · Wash the plate five times.
- Add 100  $\mu$ L of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
- Stop the reaction by adding 50 µL of stop solution.
- Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically
  expressed as the reciprocal of the highest dilution that gives a reading above a
  predetermined cut-off value.

### **Protocol 5: T-Cell Proliferation Assay using CFSE**

#### Materials:

- Spleens from immunized mice (from Protocol 3)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2mercaptoethanol
- Carboxyfluorescein succinimidyl ester (CFSE)
- Antigen (used for vaccination)
- Concanavalin A (positive control)
- 96-well cell culture plates



Flow cytometer

#### Procedure:

- Prepare single-cell suspensions from the spleens by mechanical disruption and passing through a 70-µm cell strainer.
- Lyse red blood cells using ACK lysis buffer.
- Wash the splenocytes with RPMI medium and resuspend at a concentration of 1 x 10<sup>7</sup> cells/mL in PBS.
- Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C.[13]
- Quench the staining by adding an equal volume of cold FBS.
- Wash the cells twice with complete RPMI medium.
- Resuspend the cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Plate 100 μL of the cell suspension per well in a 96-well plate.
- Add 100  $\mu$ L of medium containing the antigen (e.g., 10  $\mu$ g/mL), Concanavalin A (2.5  $\mu$ g/mL), or medium alone (negative control).
- Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

# Protocol 6: Natural Killer (NK) Cell Cytotoxicity Assay (LDH Release Assay)

#### Materials:

- Splenocytes from immunized mice (effector cells)
- YAC-1 cells (target cells, susceptible to NK cell lysis)



- RPMI-1640 medium
- Lactate Dehydrogenase (LDH) cytotoxicity detection kit
- 96-well round-bottom plates

- Prepare effector cells (splenocytes) as described in Protocol 5 and resuspend in RPMI medium.
- Prepare target cells (YAC-1) and adjust the concentration to 1 x 10<sup>5</sup> cells/mL.
- Set up the assay in a 96-well round-bottom plate with the following controls in triplicate:
  - Spontaneous Effector Release: Effector cells + medium
  - Spontaneous Target Release: Target cells + medium
  - Maximum Target Release: Target cells + lysis buffer (from the kit)
- Add effector cells and target cells at different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
- Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.[12][14]
- Centrifuge the plate at 500 x g for 5 minutes.
- Carefully transfer 50-100 μL of the supernatant to a new flat-bottom 96-well plate.
- Add the LDH substrate from the kit and incubate according to the manufacturer's instructions (typically 15-30 minutes at room temperature, protected from light).[15]
- Add the stop solution and measure the absorbance at 490 nm.
- Calculate the percentage of specific lysis using the following formula: % Cytotoxicity =
   [(Experimental Release Spontaneous Effector Release Spontaneous Target Release) /



(Maximum Target Release - Spontaneous Target Release)] x 100.[8]

### Conclusion

The evidence presented in these application notes suggests that Echinacea extracts, when properly standardized, have significant potential as vaccine adjuvants. They have been shown to enhance humoral and cellular immune responses to a variety of antigens in preclinical models. The underlying mechanism appears to be the activation of innate immune cells through PRRs like TLR4, leading to the production of pro-inflammatory cytokines and the subsequent orchestration of a robust adaptive immune response. The provided protocols offer a framework for researchers to further investigate and harness the adjuvant properties of Echinacea extracts in the development of novel and more effective vaccines. Further research is warranted to translate these promising preclinical findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific HK [thermofisher.com]
- 3. Cytokine- and Interferon-Modulating Properties of Echinacea spp. Root Tinctures Stored at −20°C for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 6. Echinacea purpurea (L.) Moench modulates human T-cell cytokine response PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinacea Purpurea Extract (cichoric Acid) Exerts an Anti-inflammatory Effect on Yak PBMCs and Regulates the TLR4 Signalling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]







- 9. CN102100718A Process for preparing echinacea purpurea extracts Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. An In Vitro Assay for Evaluating Natural Killer Cell Cytotoxicity against Cancer Cells [jove.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Echinacea Extracts as an Adjuvant in Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028628#use-of-echinacea-extracts-as-an-adjuvant-in-vaccine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com